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Compound of Interest
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Cat. No.: B14051609

An in-depth exploration of the G protein-coupled receptor 35 and its multifaceted roles in
immunity, providing researchers, scientists, and drug development professionals with a
comprehensive technical overview of its signaling pathways, experimental evaluation, and
quantitative data.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant
interest within the scientific community due to its emerging roles in a variety of physiological
and pathological processes, particularly in the immune system.[1] Initially identified in 1998,
GPR35 is highly expressed in immune cells and the gastrointestinal tract.[2][3] Its activation
has been linked to both pro- and anti-inflammatory responses, making it a complex and
intriguing target for therapeutic intervention in inflammatory diseases, autoimmune disorders,
and cancer.[4][5] This technical guide provides a detailed overview of GPR35 signaling
pathways in key immune cell populations, methodologies for its study, and a summary of
guantitative data to aid in the design and interpretation of research in this field.

GPR35 Expression in Immune Cells

GPR35 expression is observed across a range of immune cells, with particularly high levels in
monocytes (CD14+), neutrophils, various dendritic cell subsets, and invariant natural killer T
(INKT) cells. Its expression can be modulated by the cellular microenvironment; for instance,
GPR35 is upregulated in neutrophils upon activation and mobilization to inflammatory sites.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b14051609?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11793123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591220/
https://pubmed.ncbi.nlm.nih.gov/20599711/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1254446/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This differential expression underscores the context-dependent function of GPR35 in the
immune response.

Core Signaling Pathways of GPR35

GPR35 activation initiates a cascade of intracellular events primarily through its coupling to
heterotrimeric G proteins, namely the Gai/o and Gal2/13 subfamilies, as well as through G
protein-independent pathways mediated by B-arrestins. The specific pathway engaged can be
influenced by the activating ligand, the cell type, and the physiological context, leading to a
diverse array of cellular responses.

Gailo-Mediated Signaling

Upon agonist binding, GPR35 can couple to Gai/o proteins, leading to the inhibition of adenylyl
cyclase and a subsequent decrease in intracellular cyclic AMP (CAMP) levels. This pathway
has been observed in iINKT cells, where GPR35 activation by agonists like kynurenic acid and
zaprinast leads to a pertussis toxin-sensitive reduction in IL-4 secretion.

Gal2/13-Mediated Signaling

Coupling of GPR35 to Gal12/13 proteins activates the RhoA signaling cascade. This pathway is
crucial for regulating cytoskeletal rearrangements and is implicated in cellular migration. The
activation of RhoA by GPR35 is a key mechanism driving the chemotactic responses of
immune cells, such as neutrophils, towards inflammatory stimuli.

B-Arrestin-Mediated Signaling

Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKS),
GPR35 recruits B-arrestins. This interaction not only mediates receptor desensitization and
internalization but also initiates G protein-independent signaling cascades. B-arrestins can act
as scaffolds for various signaling proteins, including components of the mitogen-activated
protein kinase (MAPK) pathways like ERK1/2. The recruitment of 3-arrestin-2 is a robust and
measurable outcome of GPR35 activation and is frequently used in high-throughput screening
assays.

GPR35 Signaling in Specific Immune Cells
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The functional consequences of GPR35 activation are highly dependent on the immune cell
type.

Neutrophils: In neutrophils, GPR35 plays a predominantly pro-inflammatory role by promoting
their recruitment to sites of inflammation. The serotonin metabolite 5-hydroxyindoleacetic acid
(5-HIAA), released by platelets and mast cells, acts as a key chemoattractant for neutrophils
through GPR35. This process is mediated by Gai-dependent signaling and contributes to
bacterial clearance.

Macrophages: The role of GPR35 in macrophages is more complex, exhibiting both pro- and
anti-inflammatory functions. Activation by kynurenic acid can suppress NLRP3 inflammasome
activation, suggesting an anti-inflammatory role. Conversely, GPR35 signaling in macrophages
has also been shown to promote the production of pro-inflammatory cytokines like TNF.
Furthermore, GPR35 can interact with the Na/K-ATPase, influencing macrophage metabolism
and Src kinase activation.

Invariant Natural Killer T (iNKT) Cells: In INKT cells, GPR35 activation has a distinct
immunomodulatory effect. Agonist stimulation leads to a Gai/o-dependent reduction in the
secretion of the anti-inflammatory cytokine IL-4, without affecting IFN-y production. This
selective cytokine modulation suggests that GPR35 activation in INKT cells can shift the
Immune response towards a more pro-inflammatory state.

Quantitative Data on GPR35 Ligand Interactions

The following tables summarize the available quantitative data for the potency and affinity of
various endogenous and synthetic ligands for GPR35. It is important to note that these values
can vary depending on the assay format, cell line, and species ortholog used.

Table 1: Potency (EC50/pEC50) of GPR35 Agonists
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. Cell TypelAssay Potency
Ligand Reference(s)
System (EC50/pEC50)
5-Hydroxyindoleacetic = Mouse Neutrophil 10 M
~10n
acid (5-HIAA) Migration
) ) Rat GPR35 (Ca2+
Kynurenic Acid o 7.9 uM
mobilization)
) ] Human GPR35 (Ca2+
Kynurenic Acid o 39 uM
mobilization)
_ Rat GPR35 (Ca2+
Zaprinast o 16 nM
mobilization)
) Human GPR35 (Ca2+
Zaprinast o 840 nM
mobilization)
) ) Human GPR35 ((3-
Pamoic Acid pEC50 = 7.28

arrestin-2 recruitment)

Table 2: Affinity (Ki/Kd) and Inhibitory Potency (IC50/pIC50) of GPR35 Antagonists

Cell TypelAssa
Ligand oA e

Affinity/Potency
Reference(s)

System (Ki/IC50/pIC50)

CID-2745687 Human GPR35a/b Ki=10-20 nM
Human GPR35 ((3-

CID-2745687 _ _ pIC50 = 6.70
arrestin-2 recruitment)

Fluorescent Probe GPR35 Kd =3.9nM

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of GPR35

signaling. Below are outlines for key experimental protocols.

© 2025 BenchChem. All rights reserved.

4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

B-Arrestin Recruitment Assay (Enzyme Fragment
Complementation)

This assay is a widely used method to quantify agonist-induced GPR35 activation. The
PathHunter® (DiscoverX) technology is a common platform for this assay.

Principle: GPR35 is tagged with a small enzyme fragment (ProLink™), and [3-arrestin is tagged
with the larger, complementary enzyme acceptor (EA) fragment of 3-galactosidase. Upon
agonist stimulation, B-arrestin is recruited to the receptor, forcing the complementation of the
two enzyme fragments. The reconstituted active enzyme then hydrolyzes a substrate to
produce a chemiluminescent signal that is proportional to the extent of 3-arrestin recruitment.

Methodology:

o Cell Culture: Use a stable cell line co-expressing the GPR35-ProLink fusion protein and the
B-arrestin-EA fusion protein (e.g., PathHunter® CHO-K1 GPR35 B-Arrestin cells). Culture
cells in the recommended medium and conditions.

o Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate
overnight.

o Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists)
in an appropriate assay buffer.

e Agonist Stimulation: For agonist testing, add the diluted compounds to the cells. For
antagonist testing, pre-incubate the cells with the antagonist before adding a known GPR35
agonist at its EC80 concentration.

¢ Incubation: Incubate the plate at 37°C for 90 minutes.
o Detection: Add the detection reagent containing the chemiluminescent substrate.

» Signal Measurement: After a 60-minute incubation at room temperature, measure the
chemiluminescence using a plate reader.

o Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit
the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.
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Calcium Flux Assay

This assay measures the ability of GPR35 to mobilize intracellular calcium, a downstream
event of Gaqg/11 or potentially other G protein signaling pathways.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon
GPR35 activation and subsequent intracellular calcium release, the dye binds to calcium,
resulting in a significant increase in its fluorescence intensity. This change in fluorescence is
monitored in real-time using a fluorescence plate reader.

Methodology:

o Cell Culture: Culture cells endogenously or transiently expressing GPR35 (e.g., HEK293
cells) in a suitable medium.

o Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow
them to adhere overnight.

e Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt
solution for 30-60 minutes at 37°C.

o Compound Preparation: Prepare dilutions of test compounds in the assay buffer.

» Fluorescence Measurement: Place the cell plate in a fluorescence kinetic plate reader (e.g.,
FLIPR or FlexStation). Record a baseline fluorescence reading.

e Agonist Addition: The instrument adds the test compounds to the wells, and fluorescence is
continuously monitored to detect a rapid increase in intracellular calcium.

o Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against
the compound concentration to determine EC50 values.

Chemotaxis Assay (Transwell Migration)

This assay assesses the ability of GPR35 ligands to induce the directed migration of immune
cells.
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Principle: A two-chamber system (e.g., Transwell plate) is used, separated by a microporous
membrane. Immune cells are placed in the upper chamber, and the chemoattractant (GPR35
ligand) is placed in the lower chamber. If the ligand is a chemoattractant, the cells will migrate
through the pores of the membrane towards the higher concentration of the ligand in the lower

chamber.

Methodology:

Cell Preparation: Isolate primary immune cells (e.g., neutrophils or macrophages) or use an
appropriate immune cell line. Resuspend the cells in a serum-free or low-serum medium.

Assay Setup: Place the Transwell inserts into the wells of a companion plate. Add the
chemoattractant (e.g., 5-HIAA for neutrophils) to the lower chamber.

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 1-3 hours for
neutrophils, longer for macrophages) at 37°C in a humidified incubator.

Quantification of Migration: After incubation, remove the non-migrated cells from the upper
surface of the membrane. Stain the migrated cells on the lower surface of the membrane
with a suitable dye (e.g., crystal violet or a fluorescent dye).

Data Analysis: Elute the stain and measure the absorbance or fluorescence, or count the
number of migrated cells in representative fields under a microscope. Compare the migration
in response to the GPR35 ligand to a negative control (medium alone).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core GPR35
signaling pathways and experimental workflows.

GPR35 Signaling Pathways in Immune Cells
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Core GPR35 signaling pathways in immune cells.
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Workflow for a GPR35 (-arrestin recruitment assay.
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Workflow for a GPR35-mediated chemotaxis assay.

Conclusion

GPR3:5 is a critical regulator of immune cell function, with its signaling pathways contributing to
a wide range of inflammatory and immunomodulatory responses. The complexity of its
signaling, involving multiple G protein-dependent and -independent pathways, and its
differential effects in various immune cell types, highlight the need for a thorough and
multifaceted experimental approach. This technical guide provides a foundational
understanding of GPR35 signaling in immune cells, offering detailed protocols and quantitative
data to support further research into this promising therapeutic target. As our understanding of
GPR35 continues to evolve, it holds the potential for the development of novel therapies for a
host of immune-related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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